N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinopyrimidine core, which is substituted with dimethyl groups and a difluorobenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core:
Dimethylation: The pyrimidine core is then subjected to dimethylation using methylating agents under controlled conditions.
Introduction of the Difluorobenzenesulfonamide Group: The final step involves the sulfonation of the dimethylated morpholinopyrimidine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)-2,4-difluorobenzenesulfonamide
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-dichlorobenzenesulfonamide
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-dibromobenzenesulfonamide
Uniqueness
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide stands out due to the presence of both the morpholinopyrimidine core and the difluorobenzenesulfonamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-4-3-12(17)9-13(14)18/h3-4,9,21H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLZBPHOBIJLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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